molecular formula C7H4Cl2F2 B2985275 1,3-Dichloro-5-(difluoromethyl)benzene CAS No. 52126-12-2

1,3-Dichloro-5-(difluoromethyl)benzene

Cat. No. B2985275
CAS RN: 52126-12-2
M. Wt: 197.01
InChI Key: ABRDTDWKKHSCDE-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-(difluoromethyl)benzene, also known as diflubenzuron, is a pesticide that belongs to the benzoylurea family. It is widely used in agriculture to control insects that harm crops and in public health to control pests like mosquitoes and flies. Diflubenzuron is known for its high efficacy, low toxicity, and long-lasting effects.

Mechanism of Action

Diflubenzuron works by inhibiting the synthesis of chitin, which is a major component of the exoskeleton of insects. This leads to the disruption of the molting process and ultimately the death of the insect. In cancer cells, 1,3-Dichloro-5-(difluoromethyl)benzenen inhibits the polymerization of microtubules, which are essential for cell division. This leads to the arrest of cell division and ultimately the death of the cancer cells.
Biochemical and Physiological Effects
Diflubenzuron has been shown to have low toxicity to humans and other mammals. However, it can have some adverse effects on non-target organisms like fish and crustaceans. Diflubenzuron can accumulate in the tissues of these organisms and cause developmental abnormalities and reproductive problems.

Advantages and Limitations for Lab Experiments

Diflubenzuron is a widely used insecticide that is readily available and relatively inexpensive. It has a long-lasting effect and can be used in low concentrations. However, 1,3-Dichloro-5-(difluoromethyl)benzenen can have some adverse effects on non-target organisms, which can limit its use in some experiments.

Future Directions

There are several areas of research that can be explored in the future with regards to 1,3-Dichloro-5-(difluoromethyl)benzenen. One area of interest is the development of 1,3-Dichloro-5-(difluoromethyl)benzenen analogs that have improved insecticidal properties and lower toxicity to non-target organisms. Another area of research is the potential use of 1,3-Dichloro-5-(difluoromethyl)benzenen as an anti-cancer agent. Further studies are needed to explore the efficacy and safety of 1,3-Dichloro-5-(difluoromethyl)benzenen in treating different types of cancer. Additionally, more research is needed to understand the mechanisms of action of 1,3-Dichloro-5-(difluoromethyl)benzenen and its effects on non-target organisms.
Conclusion
Diflubenzuron is a widely used insecticide that has several potential applications in scientific research. It has been extensively studied for its insecticidal properties and has shown promise as an anti-cancer agent. However, 1,3-Dichloro-5-(difluoromethyl)benzenen can have some adverse effects on non-target organisms, which should be taken into consideration when using it in laboratory experiments. Further research is needed to explore the potential of 1,3-Dichloro-5-(difluoromethyl)benzenen in different areas of scientific research.

Synthesis Methods

Diflubenzuron can be synthesized by reacting 4-chloroaniline with 4,5-dichloro-2-nitrophenol in the presence of a base like sodium hydroxide. The resulting intermediate is then reduced with sodium dithionite to obtain 1,3-Dichloro-5-(difluoromethyl)benzenen. The overall process is relatively simple and can be done on a large scale.

Scientific Research Applications

Diflubenzuron has been extensively studied for its insecticidal properties. It is known to be effective against a wide range of insects like beetles, caterpillars, and mosquitoes. In addition to its insecticidal properties, 1,3-Dichloro-5-(difluoromethyl)benzenen has also been studied for its potential as an anti-cancer agent. Studies have shown that 1,3-Dichloro-5-(difluoromethyl)benzenen can inhibit the growth of cancer cells by targeting microtubules, which are essential for cell division.

properties

IUPAC Name

1,3-dichloro-5-(difluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRDTDWKKHSCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-5-(difluoromethyl)benzene

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